(Dideacetoxy)vecuronium
Description
Vecuronium is a monoquaternary aminosteroid neuromuscular blocking agent (NMBA) widely used in clinical anesthesia due to its high specificity for nicotinic acetylcholine receptors (nAChRs) and minimal cardiovascular effects . Its structure, derived from pancuronium by removing the acetyl group at the A ring, reduces muscarinic receptor affinity, thereby avoiding histamine release and hemodynamic instability .
3-Desacetylvecuronium (ORG 7268), the primary metabolite of vecuronium, retains neuromuscular blocking activity but exhibits distinct pharmacokinetic properties. It has a longer terminal elimination half-life (116 vs. 34 minutes) and a larger steady-state distribution volume (254 vs. 152 ml·kg⁻¹) compared to vecuronium . This metabolite contributes to prolonged paralysis in critically ill patients receiving long-term vecuronium infusions .
Properties
CAS No. |
115952-48-2 |
|---|---|
Molecular Formula |
C30H53BrN2 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
1-[(2R,5S,8S,9S,10S,13R,14S,16S)-10,13-dimethyl-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-yl]-1-methylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C30H53N2.BrH/c1-29-15-14-27-26(28(29)20-25(22-29)32(3)18-8-5-9-19-32)13-11-23-10-12-24(21-30(23,27)2)31-16-6-4-7-17-31;/h23-28H,4-22H2,1-3H3;1H/q+1;/p-1/t23-,24-,25+,26-,27+,28+,29-,30+;/m1./s1 |
InChI Key |
AQMVPBLWUQDAHJ-LPSBBQSESA-M |
SMILES |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-] |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H](CC5)N6CCCCC6)C.[Br-] |
Canonical SMILES |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-] |
Synonyms |
(dideacetoxy)vecuronium (didesacetoxy)vecuronium 3,17-bisdesacetoxy vecuronium bis(desacetoxy)vecuronium ORG 8764 ORG-8764 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Pharmacokinetic Parameters of Vecuronium, 3-Desacetylvecuronium, and Rocuronium
| Parameter | Vecuronium | 3-Desacetylvecuronium | Rocuronium |
|---|---|---|---|
| Plasma Clearance | 5.39 ml·kg⁻¹·min⁻¹ | 3.51 ml·kg⁻¹·min⁻¹ | 3.7 ml·kg⁻¹·min⁻¹* |
| Volume of Distribution | 152 ml·kg⁻¹ | 254 ml·kg⁻¹ | 200–300 ml·kg⁻¹* |
| Terminal Half-Life | 34 min | 116 min | 70–110 min* |
| Potency (EC₅₀) | 102 ng·ml⁻¹ | 123 ng·ml⁻¹ | 1200–1500 ng·ml⁻¹† |
| Onset Time (0.1 mg/kg) | 39–106 s | N/A | 60–90 s |
| Duration of Action | 74.6–138 min | Prolonged | 30–60 min |
*Data from ; †Rocuronium is less potent than vecuronium .
Vecuronium vs. Rocuronium :
- Rocuronium has a faster onset (60–90 s vs. 39–106 s) but shorter duration (30–60 min vs. 74.6–138 min) .
- Rocuronium’s lower potency necessitates higher doses (0.6–1.2 mg/kg vs. 0.08–0.1 mg/kg for vecuronium) to achieve comparable blockade .
- Both drugs exhibit similar biodisposition, with hypothermia prolonging their effects equivalently .
- Vecuronium vs. Pancuronium: Pancuronium, a bis-quaternary aminosteroid, has significant vagolytic effects due to muscarinic receptor antagonism, unlike vecuronium . Gene expression studies show pancuronium upregulates immune response and mitochondrial genes, while vecuronium modulates oxidation-reduction pathways .
Reversal Agent Affinities
Sugammadex, a γ-cyclodextrin derivative, reverses aminosteroid NMBAs. Its affinity varies:
- EC₅₀ Values : Sugammadex has comparable affinity for vecuronium, rocuronium, and pipecuronium (~1–2 µM) but reduced efficacy for vecuronium at higher concentrations (EC₉₉: 4.1 µM vs. 2.9 µM for rocuronium) .
- CMGCD, a novel cyclodextrin, shows selectivity for aminosteroids but lower reversal potency than sugammadex .
Clinical and Metabolic Considerations
- Renal Failure : Vecuronium’s duration is prolonged in renal impairment due to accumulation of 3-desacetylvecuronium, which relies on renal excretion (clearance: 0.85 ml·kg⁻¹·min⁻¹) .
- Hepatic Dysfunction : Chronic phenytoin use increases vecuronium clearance by 30%, requiring dose adjustments .
- Pediatric Use : Vecuronium’s onset (39 s) and duration (74.6 min) in children are faster and shorter than in adults, attributed to differences in distribution .
Unique Fade Characteristics
Vecuronium exhibits dose-dependent fade during neuromuscular blockade (NMB).
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